Benzyl palmitate

概要

説明

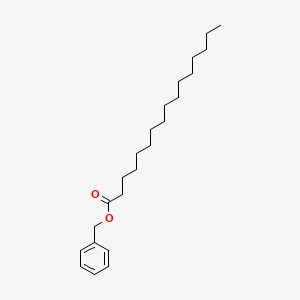

Benzyl palmitate is an ester formed from benzyl alcohol and palmitic acid. It is a white to off-white crystalline solid that is often used in cosmetic formulations due to its emollient properties. This compound is known for its ability to provide a smooth and silky texture to products, making it a popular ingredient in lotions, creams, and other personal care items.

準備方法

Synthetic Routes and Reaction Conditions: Benzyl palmitate can be synthesized through the esterification reaction between benzyl alcohol and palmitic acid. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

C7H7OH+C15H31COOH→C7H7OCOC15H31+H2O

Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for large-scale production. This may involve the use of continuous reactors and more efficient catalysts to increase yield and reduce production costs.

化学反応の分析

Types of Reactions: Benzyl palmitate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into benzyl alcohol and palmitic acid.

Oxidation: this compound can be oxidized to form benzaldehyde and palmitic acid.

Reduction: Reduction reactions can convert this compound into benzyl alcohol and palmitic acid.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Benzyl alcohol and palmitic acid.

Oxidation: Benzaldehyde and palmitic acid.

Reduction: Benzyl alcohol and palmitic acid.

科学的研究の応用

Benzyl palmitate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in esterification and hydrolysis studies.

Biology: Investigated for its role in lipid metabolism and as a potential bioactive compound.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Widely used in the formulation of cosmetics and personal care products for its emollient properties.

作用機序

The mechanism of action of benzyl palmitate primarily involves its interaction with the lipid bilayers of cell membranes. It can integrate into the lipid bilayer, enhancing the barrier function and providing a moisturizing effect. Additionally, this compound can act as a carrier for other active ingredients, facilitating their delivery into the skin.

類似化合物との比較

Cetyl palmitate: Another ester of palmitic acid, commonly used in cosmetics for its emollient properties.

Isopropyl palmitate: Used in personal care products for its ability to enhance skin absorption.

Ethylhexyl palmitate: Known for its lightweight texture and use in sunscreens and moisturizers.

Uniqueness of Benzyl Palmitate: this compound is unique due to its specific combination of benzyl alcohol and palmitic acid, which provides a distinct texture and emollient properties. Its ability to integrate into lipid bilayers and act as a carrier for other active ingredients makes it particularly valuable in cosmetic formulations.

生物活性

Benzyl palmitate is an ester formed from benzyl alcohol and palmitic acid, classified under fatty acid esters. Its biological activity has garnered interest in various fields, including pharmacology and biochemistry. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C23H38O2) is characterized by its molecular structure, which includes a palmitic acid chain linked to a benzyl group. It appears as a colorless to pale yellow liquid with a mild odor. The compound is slightly soluble in water but soluble in organic solvents like ethanol and ether.

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 1% |

| Candida albicans | 0.3% |

These findings suggest that this compound could be a potential candidate for use in topical antimicrobial formulations.

2. Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells were treated with this compound.

- Case Study: Inhibition of TNF-α Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-α production, suggesting its potential role in managing inflammatory conditions.

3. Skin Penetration Enhancer

This compound is recognized for its ability to enhance skin permeability, making it useful in transdermal drug delivery systems. Its ester structure allows it to facilitate the absorption of other compounds through the skin barrier.

- Table 2: Skin Penetration Enhancement Comparison

| Compound | Enhancement Ratio (compared to control) |

|---|---|

| This compound | 3.5x |

| Ethanol | 2x |

| Propylene glycol | 1.5x |

This property is particularly beneficial in formulations aimed at delivering therapeutic agents for localized treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : this compound interacts with cell membranes, altering their fluidity and permeability, which enhances the uptake of drugs.

- Cytokine Modulation : By modulating cytokine levels, it can exert anti-inflammatory effects.

- Direct Antimicrobial Action : The lipophilic nature allows it to disrupt microbial membranes, leading to cell lysis.

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

- A study published in eLife highlighted its role in modulating protein depalmitoylation processes, which are crucial for cellular signaling pathways .

- Another investigation into its esterification reactions showed that this compound can be synthesized efficiently using various catalysts, enhancing its availability for pharmaceutical applications .

特性

IUPAC Name |

benzyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(24)25-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEVMZSLVHLLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194580 | |

| Record name | Benzyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41755-60-6 | |

| Record name | Benzyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5DZS5IE7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。